2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol
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Overview
Description
2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol is a complex organic compound with a unique structure that includes a morpholine ring, a triazine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol typically involves multiple steps. One common method starts with the reaction of salicylaldehyde with substituted acrylonitriles to form an intermediate, which is then reacted with morpholine and triazine derivatives under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include specific solvents, temperatures, and pH levels to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might produce a phenolic derivative, while reduction could yield a more saturated compound
Scientific Research Applications
2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile: This compound shares a similar triazine and morpholine structure but differs in its functional groups.
2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound has a similar morpholine ring but a different core structure.
Uniqueness
2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol is unique due to its combination of a morpholine ring, a triazine ring, and phenyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N7O2/c40-29-17-8-7-10-24(29)23-33-25-11-9-12-26(22-25)34-30-35-31(38-18-20-41-21-19-38)37-32(36-30)39(27-13-3-1-4-14-27)28-15-5-2-6-16-28/h1-17,22-23,40H,18-21H2,(H,34,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKTPLFGJKNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)N=CC4=CC=CC=C4O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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